![molecular formula C9H7ClN2S2 B3037488 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine CAS No. 478067-56-0](/img/structure/B3037488.png)
4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine involves the alkylation of 2-sulfanylidenethieno[2,3-d]pyrimidin-4(3H)-ones with the corresponding alkenyl halides . For example, 3-Phenyl-2-(prop-2-en-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one reacted with 4-methoxyphenyltellurium trichloride to give angularly fused 1-{[dichloro(4-methoxyphenyl)-λ4-tellanyl]methyl}-4-oxo-5-phenyl-1 .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine are quite interesting. For instance, 3-Phenyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one reacted with 4-methoxyphenyltellurium trichloride in a regioselective manner to give angularly fused 1-{[dichloro(4-methoxyphenyl)-λ4-tellanyl]methyl}-4-oxo-5-phenyl-1 .Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine and its derivatives have been a subject of study for their potential applications in various fields of scientific research. One of the significant studies involves the synthesis of 5-pyrrolidin-1-ylpyrano[4",3":4',5']pyrido-3',2':4,5]thieno[3,2-d]pyrimidine derivatives, highlighting a method for preparing amino, alkoxy, and alkylsulfanyl derivatives based on this compound. The anticonvulsive activity of these synthesized compounds has been investigated, demonstrating the potential medicinal applications of these derivatives (Dashyan et al., 2016).
Biological Applications
Several studies have focused on the biological applications of thieno[3,2-d]pyrimidine derivatives. Some of the noteworthy research includes:
- The synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives and the exploration of their azido-tetrazole tautomerism. This research highlights the versatility of thieno[3,2-d]pyrimidine derivatives in forming structurally diverse compounds with potential biological significance (Sirakanyan et al., 2019).
- The discovery of thieno [3,2-d]pyrimidin-4-one derivatives as potential antibacterial agents, indicating the antimicrobial potential of these compounds against various microorganisms (Mohan et al., 2009).
Pharmacological Importance
The pharmacological significance of thieno[3,2-d]pyrimidine derivatives has been underscored by several studies. For instance, novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities. This suggests the potential of these derivatives in developing new therapeutic agents (Alqasoumi et al., 2009).
Future Directions
The future directions for 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine could involve further exploration of its potential biological activity and various applications. Additionally, the annulation of an additional heterocycle on a fused pyrimidine ring via intramolecular electrophilic cyclization opens the possibility of obtaining new functionalized pyrimidine derivatives .
properties
IUPAC Name |
4-chloro-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c1-2-4-14-9-11-6-3-5-13-7(6)8(10)12-9/h2-3,5H,1,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUBXWPURVQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214894 | |
Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine | |
CAS RN |
478067-56-0 | |
Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478067-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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